Hexestrol-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

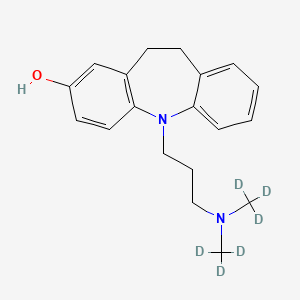

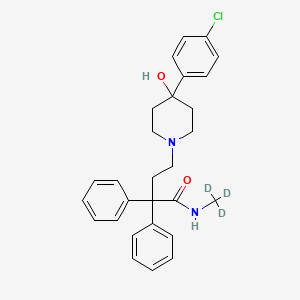

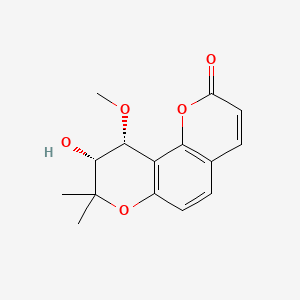

Hexestrol-d4 is a synthetic steroidal estrogen . It is a deuterium-labeled version of Hexestrol , which is a synthetic, nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol .

Synthesis Analysis

Hexestrol-d4 has been used as a reference substance in the analysis of 17β-estradiol in biological tissue samples by high-performance liquid chromatography with mass spectrometric detection (LC-MS/MS) . It may be used to estimate the level of 17β-estradiol in biological tissues and fluids, including muscle, liver, brain, kidney, plasma, serum, urine, and feces .Molecular Structure Analysis

The molecular formula of Hexestrol-d4 is C18H18D4O2 . The molecular weight is 274.39 g/mol . The structure is also available as a 2D Mol file .科学的研究の応用

Hexestrol-d4 was synthesized for use as a reference in analytical methods, particularly in the study of anabolic drugs. The synthesis involved reductive coupling and was crucial for creating a stable and reliable reference compound for comparative analysis (Derks & Wynberg, 1984).

An immunochromatographic assay developed for detecting hexestrol and diethylstilbestrol in milk utilized hexestrol-d4. This method was based on a monoclonal antibody and aimed at detecting synthetic hormones in animal-origin food products, highlighting the potential for hexestrol-d4 in food safety and public health research (Mukunzi et al., 2016).

Research on the adverse effects of hexestrol on oocyte quality used hexestrol-d4 to investigate the impact on mitochondrial dynamics and function. The study provided insights into how hexestrol-d4 can affect female ovarian function, particularly regarding oocyte maturation and embryo development (Niu et al., 2021).

Hexestrol-d4 played a role in the stereoselective synthesis of d,l-hexestrol, an inhibitor of microtubule assembly. This research showed the potential of hexestrol-d4 in the development of pharmaceuticals, particularly those targeting microtubule dynamics (Melikyan et al., 2003).

A study investigating the metabolic activation and formation of DNA adducts of hexestrol highlighted the carcinogenic potential of hexestrol and its metabolites, including hexestrol-d4. This research provided valuable information on the toxicological aspects of hexestrol, with implications for understanding its role in cancer development (Jan et al., 1998).

The influence of hexestrol diacetate on male gametogenic function was studied, providing insights into the reproductive effects of hexestrol and its derivatives, including hexestrol-d4. This research is significant for understanding the broader implications of hexestrol exposure on reproductive health (Pop et al., 2011).

作用機序

Hexestrol, the non-deuterated form of Hexestrol-d4, is known to interact with several targets including Aldo-keto reductase family 1 member C1, Estrogen receptor alpha, Nuclear receptor subfamily 1 group I member 2, and Nuclear receptor subfamily 1 group I member 3 .

Relevant Papers

- A paper titled “Comparison of the Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes for Confirmation of Stilbenes in Bovine Urine Samples Using LC–MS/MS QTRAP® System” discusses the use of Hexestrol-d4 as a reference substance in the analysis of 17β-estradiol .

- Another paper titled “Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry” discusses the use of Hexestrol-d4 in the analysis of environmental water samples .

特性

IUPAC Name |

4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)